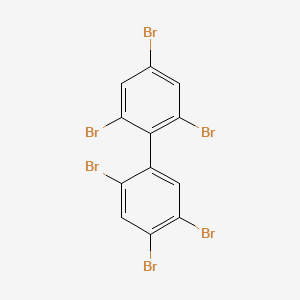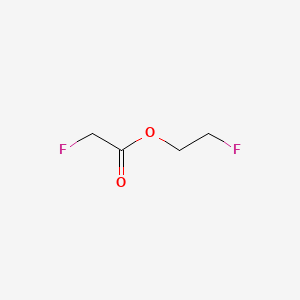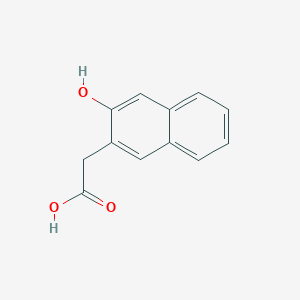![molecular formula C36H48CoN2O2 B15290591 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol CAS No. 228577-80-8](/img/structure/B15290591.png)
Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol is a complex organic compound that features a cobalt ion coordinated with a ligand system derived from 2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-2-hydroxybenzylamine under reflux conditions in an appropriate solvent such as ethanol or methanol.
Complexation with Cobalt: The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) acetate or cobalt(II) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the imine groups, converting them to amines.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to their steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require strong acids or bases and elevated temperatures.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include secondary amines.
Substitution: Products depend on the substituent introduced but can include various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Antioxidant: The compound exhibits antioxidant properties, making it of interest in the development of pharmaceuticals and nutraceuticals.
Antimicrobial: It has shown potential antimicrobial activity, which could be useful in developing new antibiotics.
Industry
Stabilizers: The compound is used as a stabilizer in plastics and polymers to prevent degradation due to oxidation and UV exposure.
Mechanism of Action
The mechanism by which cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol exerts its effects involves several pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Catalytic Activity: The cobalt center can facilitate various redox reactions by cycling between different oxidation states, thereby acting as a catalyst.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is also a UV absorber and stabilizer used in plastics and polymers.
2,4-Ditert butyl phenol: Known for its antioxidant properties and used in various industrial applications.
Properties
CAS No. |
228577-80-8 |
|---|---|
Molecular Formula |
C36H48CoN2O2 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H48N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h13-22,39-40H,1-12H3; |
InChI Key |
KWOOIWMSPJWOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)


![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)



